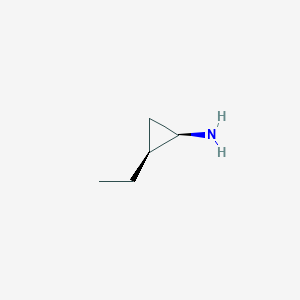
(1R,2S)-2-Ethyl-cyclopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-Ethyl-cyclopropylamine is a chiral amine with a cyclopropane ring substituted with an ethyl group and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Ethyl-cyclopropylamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the use of asymmetric reduction reactions, where a chiral catalyst is employed to ensure the desired stereochemistry. For example, the CBS asymmetric reduction reaction can be used, where borane-tetrahydrofuran or borane-N,N-diethylaniline acts as the reducing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques, ensuring high enantiomeric purity. Techniques such as enantioselective chromatography or crystallization of diastereomeric salts are often employed to achieve the desired enantiomeric excess .
化学反応の分析
Types of Reactions
(1R,2S)-2-Ethyl-cyclopropylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to form substituted amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
科学的研究の応用
(1R,2S)-2-Ethyl-cyclopropylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals
作用機序
The mechanism of action of (1R,2S)-2-Ethyl-cyclopropylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclopropane ring and the amino group play crucial roles in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
(1R,2S)-2-Phenylcyclopropylamine: Similar in structure but with a phenyl group instead of an ethyl group.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine: Contains a difluorophenyl group, used in the synthesis of pharmaceuticals like Ticagrelor.
Uniqueness
(1R,2S)-2-Ethyl-cyclopropylamine is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its reactivity and interaction with biological targets compared to other similar compounds.
特性
IUPAC Name |
(1R,2S)-2-ethylcyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZWKJNMLLGPKV-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














